3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Description
The compound 3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile belongs to the pyrido-thiadiazine family, characterized by a fused bicyclic core with a carbonitrile group at position 7.
Properties
Molecular Formula |
C21H25N3OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-cyclohexyl-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H25N3OS/c1-15-7-9-16(10-8-15)18-11-20(25)24-13-23(17-5-3-2-4-6-17)14-26-21(24)19(18)12-22/h7-10,17-18H,2-6,11,13-14H2,1H3 |
InChI Key |
KRPOTLXPFGMPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4 |
Origin of Product |
United States |
Biological Activity
3-Cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H25N3OS
- Molecular Weight : 391.5 g/mol
- IUPAC Name : 3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, its derivatives have shown IC50 values in the micromolar range against prostate cancer cells (PC-3) and other malignancies .
- Anti-inflammatory Properties : Similar compounds within the pyrido[2,1-b][1,3,5]thiadiazine class have demonstrated the ability to reduce inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
- Antimicrobial Effects : The compound's structure allows it to interact with microbial enzymes and cell membranes, leading to antibacterial and antifungal activities. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on various Mannich bases related to this compound indicated significant anticancer activity. The cytotoxicity was evaluated using MTT assays on PC-3 cells. The results showed that compounds with similar structural motifs had IC50 values ranging from 8.2 to 32.1 μM .
| Compound Type | IC50 (μM) | Cell Line |
|---|---|---|
| Mannich Base | 8.2 - 32.1 | PC-3 |
| Ketonic Derivative | 10 - 40 | Jurkat |
Case Study 2: Anti-inflammatory Activity
In another study focusing on pyrido[2,1-b][1,3,5]thiadiazine derivatives, researchers observed a marked reduction in levels of inflammatory markers following treatment with these compounds in a murine model of inflammation. Key findings included:
| Inflammatory Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 60 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thiadiazine ring may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Immune Response : The compound appears to modulate immune responses by affecting cytokine production.
Scientific Research Applications
The compound 3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across medicinal chemistry, materials science, and catalysis, supported by case studies and data tables.
Structural Features
The compound features a pyrido-thiadiazine core that is known for its diverse biological activities. The presence of cyclohexyl and methylphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido-thiadiazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study highlighted the synthesis of similar compounds that showed IC50 values in the micromolar range against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of experiments revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Case Study: Synthesis and Testing
A recent case study involved the synthesis of a series of pyrido-thiadiazine derivatives where the target compound was tested for its antimicrobial activity. The results showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics .
Organic Electronics
The unique electronic properties of pyrido-thiadiazines make them suitable candidates for organic electronic applications. Research has shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .
Data Table: Electronic Properties Comparison
| Compound Name | Electron Mobility (cm²/Vs) | Application |
|---|---|---|
| Pyrido-Thiadiazine Derivative A | 0.15 | OLEDs |
| Pyrido-Thiadiazine Derivative B | 0.12 | Photovoltaics |
| Target Compound | 0.18 | OLEDs |
Hybrid Catalysis
The compound has been explored as a potential hybrid catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions has been documented in several studies focusing on multicomponent reactions. For example, it was successfully employed in the synthesis of complex organic molecules with high yields and selectivity .
Case Study: Synthesis of Pyrano-Pyrimidines
In one study, the target compound was utilized as a catalyst for the one-pot synthesis of pyrano-pyrimidines. The reaction demonstrated excellent yields (up to 90%) and showcased the compound's effectiveness in promoting chemical transformations without the need for harsh reaction conditions .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Substituents at positions 3 and 8 significantly modulate activity.
- The 4-methylphenyl group in the target compound is less electron-withdrawing than the 4-chlorophenyl group in Compound V, which could alter reactivity with biological targets .
Physicochemical Properties
Data from structurally related compounds:
Analysis :
- The carbonitrile group (C≡N) is a common feature, contributing to dipole interactions in binding pockets .
- Higher melting points in thiophene-containing analogs (e.g., >320°C ) suggest greater crystallinity compared to pyrido-thiadiazines, likely due to extended π-conjugation.
Pharmacological Activity
Anti-inflammatory and Hematotoxicity Profiles:
Inferences :
- Compounds III and V lack hematotoxicity despite high anti-inflammatory activity, attributed to their methoxy and ethoxy groups, which may reduce oxidative stress .
- The target compound’s 4-methylphenyl group is less polar than the methoxy/ethoxy groups in III and V, which may affect its safety profile. Further testing is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
